3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde
Description
The exact mass of the compound this compound is 222.03039208 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-fluoro-4-methoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMZXFGFIGWCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde involves the reaction of 4-fluoro-3-methoxybenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-4-methoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the trifluoromethyl group.
3-Fluoro-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both a methoxy and a trifluoromethyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable in various applications .
Biological Activity
3-Fluoro-4-methoxy-3-(trifluoromethyl)benzaldehyde is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity, which may influence its interaction with biological targets. This article aims to detail the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of benzaldehyde with trifluoromethyl substituents demonstrate significant inhibition against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes due to increased lipophilicity conferred by the trifluoromethyl group.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. In vitro experiments have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, a study reported that the compound inhibited the proliferation of breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression and apoptosis .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects associated with this compound. Trifluoromethylated compounds have shown promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. In animal models, administration of this compound resulted in reduced markers of inflammation and improved cognitive function .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Lipophilicity : The trifluoromethyl group enhances membrane permeability, allowing for better interaction with intracellular targets.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, thereby impacting cell survival pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
